N-butyl-1-methyl-1H-pyrazol-3-amine N-butyl-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15755330
InChI: InChI=1S/C8H15N3/c1-3-4-6-9-8-5-7-11(2)10-8/h5,7H,3-4,6H2,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol

N-butyl-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15755330

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-1-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
IUPAC Name N-butyl-1-methylpyrazol-3-amine
Standard InChI InChI=1S/C8H15N3/c1-3-4-6-9-8-5-7-11(2)10-8/h5,7H,3-4,6H2,1-2H3,(H,9,10)
Standard InChI Key RVDGZSGFUQEDLV-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=NN(C=C1)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-Butyl-1-methyl-1H-pyrazol-3-amine features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substituents are strategically positioned:

  • A methyl group at the 1-position stabilizes the ring through electron-donating effects.

  • An amine group at the 3-position introduces nucleophilic reactivity.

  • A butyl chain attached to the nitrogen at the 1-position enhances lipophilicity, influencing solubility and membrane permeability.

The IUPAC name, N-butyl-1-methylpyrazol-3-amine, reflects this substitution pattern. Its canonical SMILES representation, CCCCNC1=NN(C=C1)C, encodes the connectivity of atoms.

Comparative Structural Analysis

Pyrazole derivatives exhibit diverse bioactivities depending on substituent arrangements. For instance:

  • 1-Methyl-1H-pyrazol-3-amine (precursor, C₄H₇N₃): Lacks the butyl group, reducing lipophilicity .

  • 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine (C₁₁H₂₁N₃): Features additional propyl and sec-butyl groups, altering steric and electronic profiles.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-Butyl-1-methyl-1H-pyrazol-3-amineC₈H₁₅N₃153.221-methyl, 3-amine, N-butyl
1-Methyl-1H-pyrazol-3-amineC₄H₇N₃97.121-methyl, 3-amine
3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amineC₁₁H₂₁N₃195.301-methyl, 3-amine, 4-propyl, 5-sec-butyl

The butyl chain in N-butyl-1-methyl-1H-pyrazol-3-amine significantly impacts its chemical behavior compared to simpler analogs.

Synthesis and Manufacturing Processes

Precursor Synthesis: 1-Methyl-1H-Pyrazol-3-Amine

The synthesis of N-butyl-1-methyl-1H-pyrazol-3-amine begins with the preparation of its precursor, 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0). A documented method involves:

  • Reduction of 3-nitro-1-methylpyrazole using tin(II) chloride and hydrochloric acid at 30°C for 2 hours, yielding 51% .

  • Reaction Conditions:

    • Reagents: Tin(II) chloride, HCl

    • Solvent: Water

    • Temperature: 30°C

    • Time: 2 hours .

This step generates the amine-functionalized pyrazole core, which is subsequently alkylated.

Alkylation to Introduce the Butyl Group

The precursor undergoes N-alkylation with n-butyl bromide or chloride in the presence of a base (e.g., K₂CO₃ or NaOH) to attach the butyl chain:

  • Reagents: n-Butyl halide, base (K₂CO₃/NaOH)

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Conditions: Reflux (80–100°C) for 6–12 hours.

Mechanism: The base deprotonates the amine, forming a nucleophilic anion that attacks the electrophilic carbon of the butyl halide.

StepReaction ComponentRole
11-Methyl-1H-pyrazol-3-amineNucleophile (amine donor)
2n-Butyl bromideElectrophile (alkylating agent)
3K₂CO₃Base (deprotonates amine)

Industrial-scale production may employ continuous flow reactors to enhance yield and reduce by-products.

Physicochemical Properties

Physical State and Solubility

N-Butyl-1-methyl-1H-pyrazol-3-amine is typically a liquid at room temperature, with:

  • Boiling Point: Estimated >150°C (extrapolated from precursor data) .

  • Density: ~1.12 g/cm³ (similar to precursor) .

  • Water Solubility: Low due to the hydrophobic butyl chain; soluble in organic solvents (e.g., DMF, acetonitrile).

Acid-Base Behavior

The amine group confers weak basicity, with a predicted pKa of ~4.04 , enabling protonation under acidic conditions. This property is critical for drug formulation, influencing absorption and distribution.

Industrial Applications

Pharmaceutical Intermediate

N-Butyl-1-methyl-1H-pyrazol-3-amine serves as a building block for:

  • Anticancer Agents: Pyrazole cores are prevalent in kinase inhibitors.

  • Analgesics: Structural analogs show COX-2 selectivity.

Agrochemical Uses

Incorporated into pesticides and herbicides, pyrazole derivatives disrupt insect nervous systems or plant growth pathways. The butyl chain may enhance soil persistence.

Comparison with Structural Analogs

3-(Sec-Butyl)-1-Methyl-4-Propyl-1H-Pyrazol-5-Amine

This analog (C₁₁H₂₁N₃) features bulkier substituents, reducing solubility but increasing affinity for hydrophobic targets. Its synthesis involves multi-step alkylation, complicating scale-up.

1-Methyl-1H-Pyrazol-3-Amine

The precursor’s simpler structure (C₄H₇N₃) lacks the butyl group, limiting its application scope but facilitating functionalization .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize bioactivity.

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

  • Process Optimization: Developing greener synthesis routes (e.g., catalytic alkylation).

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